3-(3-Methoxypiperidin-1-yl)propan-1-amine
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Overview
Description
3-(3-Methoxypiperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with a methoxy group and a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methoxypiperidine with a suitable alkylating agent. One common method is the reductive amination of 3-methoxypiperidine with 3-chloropropanamine under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows:
Reductive Amination: 3-Methoxypiperidine is reacted with 3-chloropropanamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen gas with Pd/C catalyst.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(3-Methoxypiperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of amine receptors and their role in various biological processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as amine receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperidin-1-yl)propan-1-amine: Similar structure with a methyl group instead of a methoxy group.
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one: Contains a ketone group instead of an amine group.
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol: Features a hydroxyl group on the propanamine chain.
Uniqueness
3-(3-Methoxypiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(3-methoxypiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-12-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 |
InChI Key |
YVHKSCIGUZWYGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)CCCN |
Origin of Product |
United States |
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